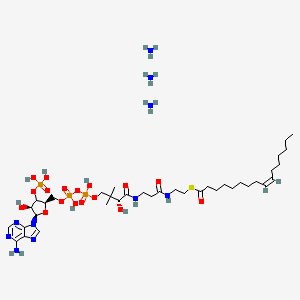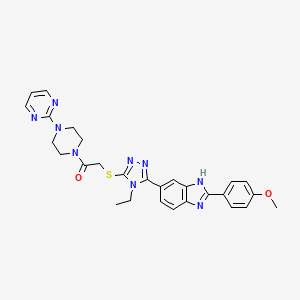
Palmitoleoyl-CoA (triammonium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palmitoleoyl-CoA (triammonium) is a biochemical compound that plays a crucial role in lipid metabolism. It is the triammonium salt form of Palmitoleoyl-CoA, which is an acyl-CoA derivative. This compound is involved in various metabolic pathways, including the synthesis and degradation of fatty acids. Palmitoleoyl-CoA (triammonium) is particularly significant in the regulation of metabolic processes through its interaction with enzymes and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Palmitoleoyl-CoA (triammonium) typically involves the condensation of palmitoleic acid with coenzyme A. This reaction is catalyzed by acyl-CoA synthetase, which facilitates the formation of the thioester bond between the carboxyl group of palmitoleic acid and the thiol group of coenzyme A. The reaction conditions generally include the presence of ATP and magnesium ions to drive the formation of the acyl-CoA derivative.
Industrial Production Methods: Industrial production of Palmitoleoyl-CoA (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified through various chromatographic techniques to ensure high purity and yield.
化学反应分析
Types of Reactions: Palmitoleoyl-CoA (triammonium) undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen and specific enzymes, Palmitoleoyl-CoA can be oxidized to produce acetyl-CoA and other intermediates.
Reduction: It can be reduced to form different fatty acid derivatives.
Substitution: The compound can participate in substitution reactions where the acyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires oxygen, NAD+, and specific oxidase enzymes.
Reduction: Involves NADH or FADH2 as reducing agents.
Substitution: Catalyzed by transferase enzymes under physiological conditions.
Major Products:
Oxidation: Acetyl-CoA, which enters the citric acid cycle.
Reduction: Various reduced fatty acid derivatives.
Substitution: Different acylated molecules depending on the substrate.
科学研究应用
Palmitoleoyl-CoA (triammonium) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study lipid metabolism and enzyme kinetics.
Biology: Plays a role in the study of cellular energy production and lipid biosynthesis.
Medicine: Investigated for its potential in treating metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of biofuels and other industrial chemicals through biotechnological processes.
作用机制
Palmitoleoyl-CoA (triammonium) exerts its effects through its role as an acyl-CoA derivative. It is involved in the β-oxidation pathway, where it is transported into the mitochondria and undergoes sequential cleavage reactions to generate acetyl-CoA units. These units are then used in the citric acid cycle for energy production. Additionally, Palmitoleoyl-CoA regulates metabolism via allosteric control of AMP-activated protein kinase (AMPK) β1-isoforms, influencing various metabolic pathways .
相似化合物的比较
Palmitoyl-CoA: Another acyl-CoA derivative involved in fatty acid metabolism.
Oleoyl-CoA: Similar in structure but contains an oleic acid moiety.
Stearoyl-CoA: Contains a stearic acid moiety and participates in similar metabolic pathways.
Uniqueness: Palmitoleoyl-CoA (triammonium) is unique due to its specific role in regulating AMPK β1-isoforms and its involvement in the synthesis of monounsaturated fatty acids. This distinguishes it from other acyl-CoA derivatives that may not have the same regulatory effects on metabolic enzymes .
属性
分子式 |
C37H73N10O17P3S |
|---|---|
分子量 |
1055.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane |
InChI |
InChI=1S/C37H64N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;;;/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);3*1H3/b10-9-;;;/t26-,30+,31?,32+,36-;;;/m1.../s1 |
InChI 键 |
BZLFGTFLKXOWRJ-FGQMGJANSA-N |
手性 SMILES |
CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
规范 SMILES |
CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)





![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)

![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)


![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)

